(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Chiral resolution Enantiomeric separation Chromatography

Sourcing enantiomerically pure (R)-Moc-phenylglycine with reliable stereochemistry is critical for asymmetric API synthesis, where epimerization compromises drug substance purity. (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS 50890-96-5) solves this challenge: • Defined chirality: [α]D +3.0° to +5.0° (c=1, H₂O), mp 117-121 °C ensures batch-to-batch consistency • Chiral HPLC reference: validated R-before-S elution order on crown ether columns for ee determination • Velpatasvir intermediate: Moc group cleaved under mild conditions without epimerization, preserving (R)-configuration Supplied with full analytical documentation (HPLC, NMR). Bulk quantities available.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 50890-96-5
Cat. No. B152191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid
CAS50890-96-5
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCOC(=O)NC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)/t8-/m1/s1
InChIKeyGOJLQSAREKTKPT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moc-D-phenylglycine: Chiral Building Block & Resolving Agent


(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as Moc-D-phenylglycine or N-methoxycarbonyl-D-phenylglycine, is a chiral glycine derivative with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . This compound belongs to the class of N-protected phenylglycines and serves as a versatile chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures . Its (R)-configuration provides specific stereochemical properties that are essential for producing enantiomerically pure pharmaceutical intermediates, making it a critical reagent in medicinal chemistry and process development [1].

Why Moc-D-phenylglycine Cannot Be Substituted


Substituting (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid with its (S)-enantiomer, racemic mixture, or other N-protected phenylglycine derivatives (e.g., Boc, Cbz, or Fmoc) is not permissible in stereoselective applications due to fundamental differences in chiral recognition, physicochemical properties, and synthetic compatibility [1]. The (R)-enantiomer exhibits a specific rotation of +3.0° to +5.0° (c=1, H₂O) and a distinct melting point range of 117.0–121.0 °C, which directly impacts its crystallization behavior and diastereomeric salt formation during chiral resolution processes . In contrast, the (S)-enantiomer (CAS 60725-19-1) possesses opposite optical rotation and differing solid-state properties, while other N-protecting groups (e.g., Boc, Cbz, Fmoc) introduce steric bulk, alter solubility profiles, and require different deprotection conditions that are incompatible with downstream synthetic steps . The methoxycarbonyl (Moc) group offers a unique balance of stability and facile removal under mild conditions compared to bulkier protecting groups, making it the preferred choice for specific pharmaceutical intermediate syntheses, such as Velpatasvir [2].

Moc-D-phenylglycine: Evidence-Based Comparison


Enantiomer Separation by Chiral Chromatography

In chiral chromatography using a crown ether column, the (R)-enantiomer of Moc-phenylglycine elutes prior to the (S)-enantiomer, confirming distinct chiral recognition properties [1]. This elution order is consistent for N-protected phenylglycines and is critical for analytical method development and preparative separations. The separation factor (α) for Moc-phenylglycine enantiomers was reported to be >1.2, indicating baseline resolution [1].

Chiral resolution Enantiomeric separation Chromatography

Melting Point & Crystallinity

The (R)-Moc-phenylglycine exhibits a melting point range of 117.0–121.0 °C, which is significantly lower than that of Cbz-D-phenylglycine (131 °C) and distinct from the (S)-enantiomer . This lower melting point facilitates easier handling and dissolution in organic solvents, reducing energy requirements for processing. The sharp melting range indicates high crystallinity and purity, essential for reproducible crystallization in chiral resolution processes .

Solid-state properties Crystallization Process chemistry

Specific Rotation & Optical Purity

The specific rotation of (R)-Moc-phenylglycine is reported as +3.0° to +5.0° (c=1, H₂O) at 20 °C . In contrast, Fmoc-L-phenylglycine exhibits a specific rotation of +81° ± 3° (c=1, DMF) [1]. The lower magnitude of rotation for the Moc derivative is due to the smaller methoxycarbonyl group compared to the bulky fluorenylmethoxycarbonyl (Fmoc) group, which reduces chromophore-induced optical activity. This lower rotation does not indicate lower enantiomeric purity; rather, it reflects the intrinsic molecular property and must be accounted for in quality control specifications.

Chiroptical properties Quality control Enantiomeric purity

Key Intermediate for Velpatasvir Synthesis

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a designated intermediate in the synthesis of Velpatasvir (GS-5816), a potent NS5A inhibitor used in combination with Sofosbuvir for the treatment of chronic hepatitis C virus (HCV) infection [1][2]. The (R)-configuration is essential for the biological activity of the final drug substance; substitution with the (S)-enantiomer or racemic mixture would result in an inactive or less potent impurity [1]. The methoxycarbonyl protecting group is selectively removed under mild conditions late in the synthetic sequence without epimerization, a critical advantage over bulkier protecting groups like Fmoc or Cbz, which require harsher basic conditions .

Pharmaceutical intermediate Antiviral synthesis Process chemistry

Application Scenarios of Moc-D-phenylglycine


Chiral HPLC Method Development

Utilize (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a reference standard for developing and validating chiral HPLC methods to determine enantiomeric excess (ee) of phenylglycine-based intermediates. The established elution order (R before S) on crown ether columns provides a reliable benchmark for method qualification [1].

Preparative Chiral Resolution

Employ (R)-Moc-phenylglycine as a resolving agent or as a starting material for diastereomeric salt formation to separate racemic phenylglycine derivatives. The compound's well-defined melting point (117–121 °C) and crystallinity facilitate efficient solid-liquid separation and recovery of the desired enantiomer .

Velpatasvir & HCV NS5A Inhibitor Synthesis

Incorporate (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a key chiral intermediate in the multi-step synthesis of Velpatasvir (GS-5816). The methoxycarbonyl protecting group is selectively removed under mild conditions without epimerization, ensuring the integrity of the (R)-configuration in the final API [2].

Peptidomimetic & Constrained Amino Acid Synthesis

Use (R)-Moc-phenylglycine as a chiral building block for introducing phenylglycine residues into peptidomimetics and constrained analogs. The (R)-configuration imparts specific conformational constraints that influence biological activity and receptor selectivity, as demonstrated in structure-activity relationship (SAR) studies of metabotropic glutamate receptor ligands [3].

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